

Technical Guide: Chloromethyl Morpholine-4-Carboxylate (CMMC)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Chloromethyl morpholine-4-carboxylate

CAS No.: 93765-68-5

Cat. No.: B3038951

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Safety, Handling, and Application in Prodrug Synthesis

Executive Summary

Chloromethyl morpholine-4-carboxylate (CMMC) (CAS: 93765-68-5) is a specialized electrophilic reagent used primarily in medicinal chemistry for the synthesis of acyloxyalkyl carbamate prodrugs.[1] By introducing a morpholine-containing promoiety, CMMC modifies the physicochemical properties (solubility, lipophilicity) of carboxylic acid-containing drugs, improving their bioavailability or metabolic stability.

This guide addresses the critical safety protocols required when handling CMMC, which combines the hazards of alkylating agents with moisture sensitivity. It provides a self-validating workflow for synthesis, storage, and emergency response, designed for senior researchers and scale-up chemists.

Part 1: Chemical Identity & Physicochemical Profile[2]

CMMC is an

-chloroalkyl carbamate. Its reactivity is driven by the highly electrophilic methylene group sandwiched between the chlorine atom and the carbamate oxygen.

Property	Data
CAS Number	93765-68-5
IUPAC Name	Chloromethyl morpholine-4-carboxylate
Molecular Formula	
Molecular Weight	179.60 g/mol
Physical State	Low-melting solid or viscous oil (purity dependent)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols
Storage Class	Moisture-sensitive; Refrigerate (2–8°C) under Argon/Nitrogen

Part 2: Hazard Assessment & Toxicology[3]

Mechanism of Toxicity

CMMC poses a dual threat: direct alkylation and hydrolytic decomposition.

- Alkylating Potential: As an -halo ether derivative, CMMC is a potent alkylating agent. It can transfer the morpholine-4-carboxylatomethyl group to nucleophilic sites on DNA (guanine residues) or proteins, posing a risk of mutagenicity and cytotoxicity similar to Chloromethyl Methyl Ether (CMME), though likely with lower volatility.
- Hydrolytic Decomposition: Upon contact with mucosal moisture, CMMC hydrolyzes rapidly to release:
 - Hydrochloric Acid (HCl): Causes immediate chemical burns.
 - Formaldehyde: A known carcinogen and sensitizer.
 - Morpholine: A skin and respiratory irritant.[2][3]

GHS Classification Summary

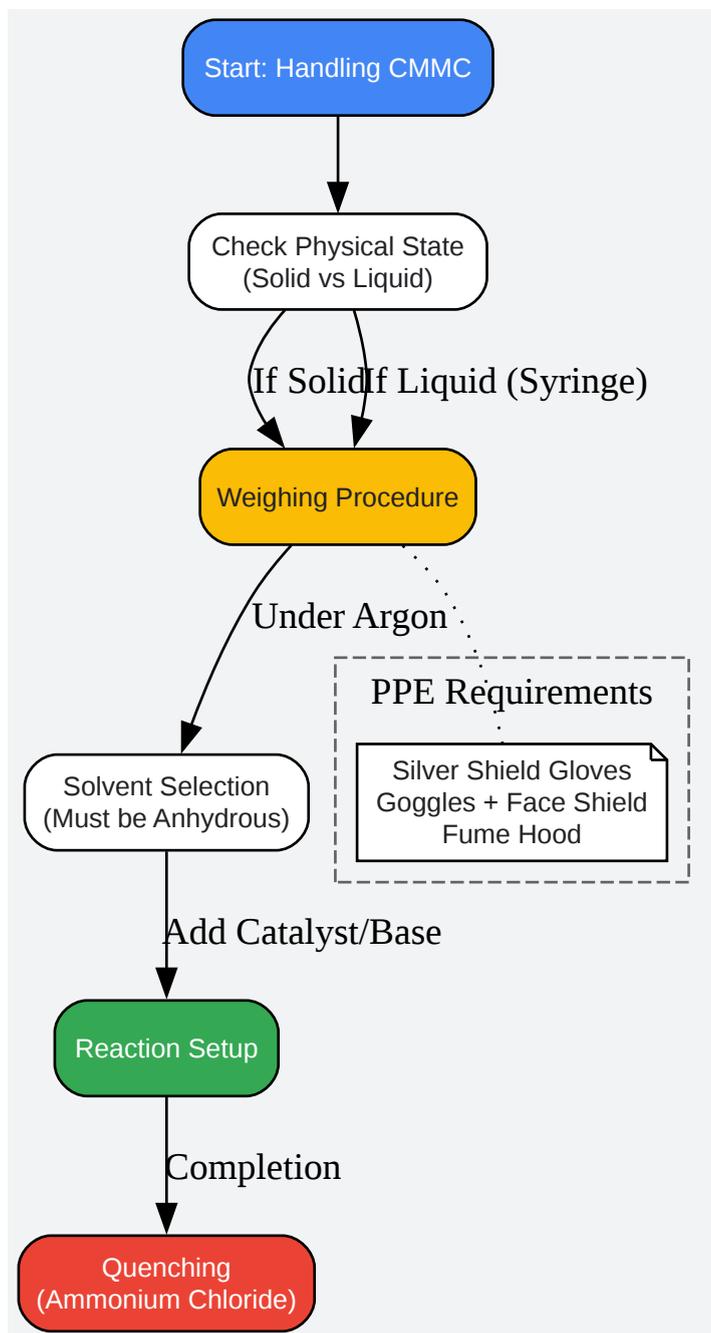
- H302: Harmful if swallowed.[4]
- H314/H318: Causes severe skin burns and serious eye damage.
- H335: May cause respiratory irritation.[4][2]
- H350: May cause cancer (Suspected, based on structural analogy to -halo ethers).

Part 3: Operational Handling & Synthesis Protocols Engineering Controls & PPE

Do not rely on standard nitrile gloves. The lipophilic nature of CMMC allows it to permeate standard nitrile rapidly.

- Primary Barrier: Fume hood with face velocity > 100 fpm.
- Glove Protocol: Double-gloving is mandatory.
 - Inner: Nitrile (4 mil).
 - Outer: Silver Shield (Laminate) or Viton.
- Eye Protection: Chemical splash goggles + Face shield (if working > 10g).

Workflow Visualization: Safety Decision Tree



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Figure 1: Operational decision tree for safe handling of CMMC, emphasizing inert atmosphere and specific PPE.

Synthesis Protocol: Prodrug Formation

Objective: Synthesis of a morpholino-carboxyloxymethyl ester of a carboxylic acid drug (R-COOH).

Reagents:

- Drug substance (R-COOH) (1.0 eq)
- CMMC (1.2 eq)
- Cesium Carbonate () (1.5 eq) or DIPEA (for solubility)
- Sodium Iodide (NaI) (0.1 eq) - Finkelstein catalyst
- Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Methodology:

- Activation (Finkelstein Exchange - Optional but Recommended):
 - Rationale: The chloro- group on CMMC is moderately reactive. In situ conversion to the iodo-analog using catalytic NaI significantly accelerates the reaction and reduces thermal degradation risks.
 - Step: Dissolve CMMC (1.2 eq) and NaI (0.1 eq) in anhydrous acetonitrile. Stir for 15 minutes at RT.^[2]
- Nucleophilic Displacement:
 - Add the carboxylic acid (1.0 eq) and (1.5 eq) to the reaction vessel.
 - Mechanism:^{[2][3][5]} The carboxylate anion attacks the methylene carbon of CMMC, displacing the halide.
 - Condition: Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS. Avoid heating > 50°C to prevent decarboxylation.
- Work-up (Quenching):

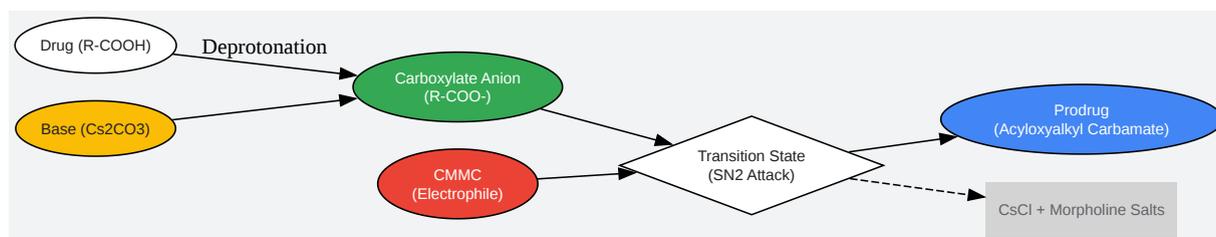
- Dilute with Ethyl Acetate.
- Wash with saturated

(to remove unreacted acid) followed by 5%

(if iodine color persists).
- Dry over

and concentrate.

Mechanistic Pathway



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Figure 2: Mechanistic pathway for the synthesis of acyloxyalkyl carbamate prodrugs using CMMC.

Part 4: Storage & Stability

Self-Validating Storage Protocol: CMMC degrades via hydrolysis. The integrity of the reagent must be verified before every critical synthesis.

- Storage: Store at 2–8°C. The container must be purged with Nitrogen or Argon after every use.
- Visual Check: Pure CMMC is clear/white. Yellowing or cloudiness indicates hydrolysis (formation of HCl/polymerization).

- NMR Validation: Check for the disappearance of the singlet at ppm (O-CH₂-Cl) and appearance of broad signals (polymerization) or aldehyde peaks.

Part 5: Emergency Response & Waste Disposal

Scenario	Immediate Action	Secondary Action
Skin Contact	Wash with soap/water for 15 min. Do NOT use alcohol (enhances absorption).	Seek medical attention.[2][3][6][7] Monitor for delayed burns.
Eye Contact	Flush with water for 15 min.[2][7]	Consult ophthalmologist immediately (corrosive risk).
Spill (< 10 mL)	Cover with dry lime or soda ash.	Scoop into hazardous waste container. Clean area with soap/water.[2][3]
Waste Disposal	Do not pour down drain.	Incinerate in a chemical combustor equipped with a scrubber (for HCl/NOx).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23371992, **Chloromethyl morpholine-4-carboxylate**. Retrieved from [\[Link\]](#)
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Contextual grounding on acyloxyalkyl carbamate prodrug strategies). Retrieved from [\[Link\]](#)
- Majumdar, S., et al. (2012). Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation. (Demonstrates the utility of morpholine-based prodrugs). Retrieved from [\[Link\]](#)

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Sources

- [1. achmem.com \[achmem.com\]](#)
- [2. fishersci.com \[fishersci.com\]](#)
- [3. assets.thermofisher.cn \[assets.thermofisher.cn\]](#)
- [4. Chloromethyl 4-morpholinecarboxylate | C6H10ClNO3 | CID 23371992 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. uobabylon.edu.iq \[uobabylon.edu.iq\]](#)
- [6. chemos.de \[chemos.de\]](#)
- [7. aksci.com \[aksci.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Chloromethyl Morpholine-4-Carboxylate (CMMC)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3038951#chloromethyl-morpholine-4-carboxylate-safety-and-handling\]](https://www.benchchem.com/product/b3038951#chloromethyl-morpholine-4-carboxylate-safety-and-handling)

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